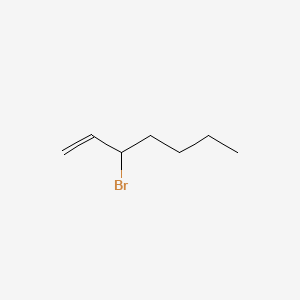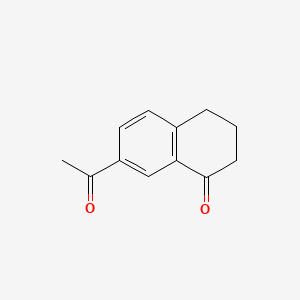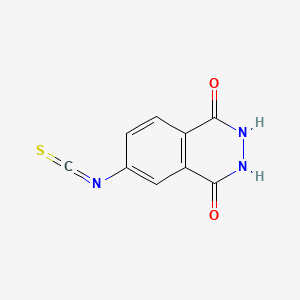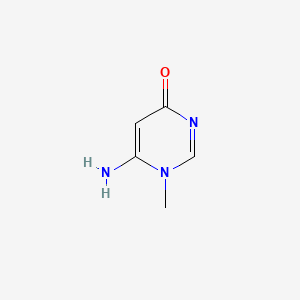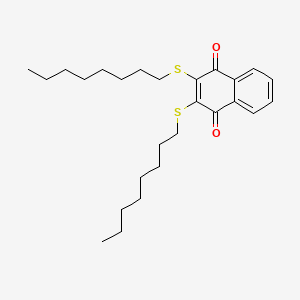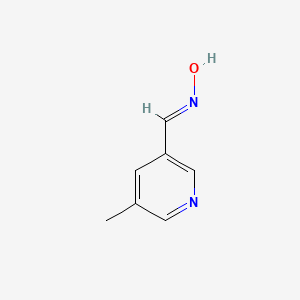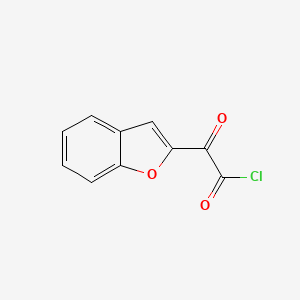
3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI) is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.1632 g/mol . This compound is characterized by a cyclohexene ring with a carboxaldehyde group at position 1, a methoxy group at position 4, and an oxo group at position 2. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI) can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with appropriate reagents to introduce the carboxaldehyde, methoxy, and oxo groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific pathways. The methoxy and oxo groups play a crucial role in its binding affinity and reactivity .
Comparación Con Compuestos Similares
Similar compounds to 3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI) include:
3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde: This compound has similar structural features but differs in the substitution pattern on the cyclohexene ring.
3-Cyclohexene-1-carboxaldehyde: Lacks the methoxy and oxo groups, making it less reactive in certain chemical reactions.
The uniqueness of 3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI) lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
100378-62-9 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.165 |
Nombre IUPAC |
4-methoxy-2-oxocyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H10O3/c1-11-7-3-2-6(5-9)8(10)4-7/h4-6H,2-3H2,1H3 |
Clave InChI |
BXXDLBFIRDTLHJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C(CC1)C=O |
Sinónimos |
3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


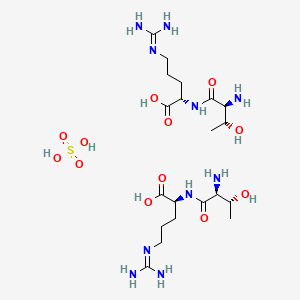
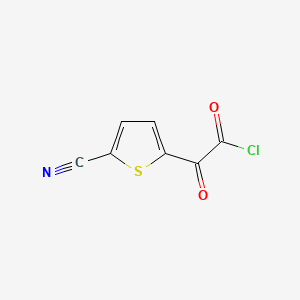
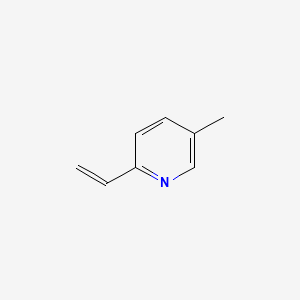
![2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B560875.png)
